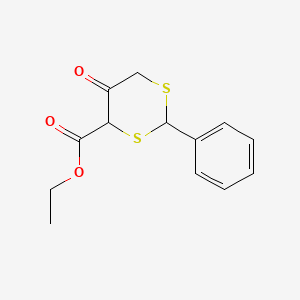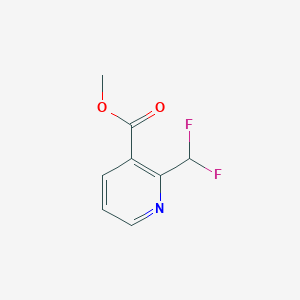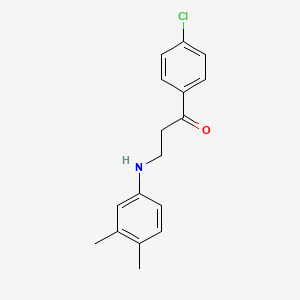![molecular formula C8H7BrOS B2529790 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 25074-25-3](/img/structure/B2529790.png)
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one
Vue d'ensemble
Description
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a brominated derivative of benzo[b]thiophene, which is a heterocyclic compound. The presence of bromine in the molecule suggests potential reactivity for further chemical modifications, making it a valuable intermediate for synthetic organic chemistry.
Synthesis Analysis
The synthesis of brominated benzo[b]thiophene derivatives can involve various strategies. For instance, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one can yield different bromo-derivatives depending on the reaction conditions, such as the 2-bromo or the 5-bromo derivative . Further bromination can lead to dibromo derivatives, and specific conditions can yield phenolic compounds . Other synthetic approaches may include tandem dimerization and ring-opening reactions, as seen in the preparation of tris
Applications De Recherche Scientifique
Antibacterial Activity : A study by Tehranchian et al. (2005) synthesized derivatives of 6,7-dihydrobenzo[c]thiophen-4(5H)ones and demonstrated their in vitro antimicrobial activity. Some compounds showed good activity against bacteria like Staphylococcus aureus, S. epidermidis, and Bacillus subtilis (Tehranchian et al., 2005).
Crystal Structure Analysis : Du and Wu (2020) prepared 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, confirming its structure through X-ray crystal analysis. This study indicates the use of these compounds in structural chemistry (Du & Wu, 2020).
Antioxidant Properties : Queiroz et al. (2007) synthesized new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes and evaluated their antioxidant properties. They established structure-activity relationships based on the presence and position of different substituents (Queiroz et al., 2007).
Palladium-Catalyzed Coupling Reaction : Kirsch and Deprets (2006) explored the use of these compounds in palladium-catalyzed aryl-aryl coupling reactions to yield polycyclic aromatic derivatives (Kirsch & Deprets, 2006).
Bromination Reaction Selectivity : Wu et al. (2013) studied the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, revealing insights into its electron structure and reaction active energy (Wu et al., 2013).
Antimicrobial Activity of Benzo[b][1,4]thiazepines : Kumar et al. (2013) synthesized a series of benzo[b][1,4]thiazepines, a related compound, and evaluated them for their antimicrobial activity against various bacterial and fungal strains (Kumar et al., 2013).
Multicomponent Synthesis Method : Yerande et al. (2014) developed a one-pot multicomponent method for preparing 3-amino-6,7-dihydrobenzo[c]thiophen-4(5H)-one derivatives, indicating its potential in efficient and diverse chemical synthesis (Yerande et al., 2014).
Propriétés
IUPAC Name |
2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYSMHCYWWVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)
![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)
![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)

![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2529723.png)


![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2529729.png)